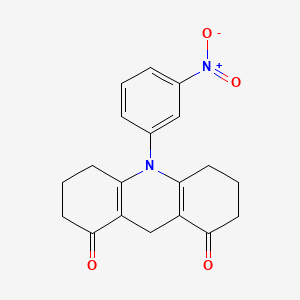
1-Chloroethyl oxan-4-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroethyl oxan-4-yl carbonate is an organic compound with the molecular formula C8H13ClO4. It is a carbonate ester that contains a chloroethyl group and an oxan-4-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloroethyl oxan-4-yl carbonate can be synthesized through the reaction of 1-chloroethanol with oxan-4-yl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloroethyl oxan-4-yl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The carbonate ester can be hydrolyzed to form 1-chloroethanol and oxan-4-ol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonates and reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: The reaction is carried out in the presence of water and an acid or base catalyst.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide and reducing agents such as lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include carbamates, carbonates, and thiocarbonates.
Hydrolysis: Products include 1-chloroethanol and oxan-4-ol.
Oxidation and Reduction: Products include corresponding carbonates and alcohols.
Applications De Recherche Scientifique
1-Chloroethyl oxan-4-yl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbonates and carbamates.
Biology: It is used in the synthesis of biologically active compounds and as a protecting group for alcohols and amines.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1-chloroethyl oxan-4-yl carbonate involves the formation of reactive intermediates that can undergo various chemical transformations. The chloroethyl group can act as a leaving group in substitution reactions, while the carbonate ester can be hydrolyzed to form alcohols and carbon dioxide. The compound can also undergo oxidation and reduction reactions to form corresponding carbonates and alcohols.
Comparaison Avec Des Composés Similaires
1-Chloroethyl oxan-4-yl carbonate can be compared with other similar compounds such as:
Methyl chloroformate: Similar in structure but contains a methyl group instead of a chloroethyl group.
Ethyl chloroformate: Contains an ethyl group instead of a chloroethyl group.
Benzyl chloroformate: Contains a benzyl group instead of a chloroethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloroethyl group and the oxan-4-yl group, which allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
131801-45-1 |
|---|---|
Formule moléculaire |
C8H13ClO4 |
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
1-chloroethyl oxan-4-yl carbonate |
InChI |
InChI=1S/C8H13ClO4/c1-6(9)12-8(10)13-7-2-4-11-5-3-7/h6-7H,2-5H2,1H3 |
Clé InChI |
LBVUVJVPCNEFMC-UHFFFAOYSA-N |
SMILES canonique |
CC(OC(=O)OC1CCOCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)


![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)

![{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl](/img/structure/B14268374.png)






